molecular formula C18H16ClN3O4S2 B12215727 N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B12215727
M. Wt: 437.9 g/mol
InChI Key: KJJYFYGJVMBCMT-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H16ClN3O4S2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

KJJYFYGJVMBCMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonylation: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with 4-methoxyphenylacetamide to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of thiadiazole derivatives. N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide has shown promise against various bacterial strains.

Case Study Insights:

  • A study demonstrated that related thiadiazole compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .

Anticancer Activity

The anticancer properties of this compound have been investigated in various in vitro and in vivo studies.

Research Findings:

  • In vitro tests revealed that this compound induced apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The apoptotic effect was attributed to the activation of caspases and increased oxidative stress markers .

Comparative Analysis:

A comparative analysis with other known anticancer agents indicated that modifications in the thiadiazole structure can significantly enhance cytotoxicity against tumor cells. For instance, the presence of a sulfonamide group in the structure increases solubility and interaction with biological targets .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored. This compound showed protective effects in seizure models.

Experimental Observations:

  • Animal model studies indicated that certain modifications in the thiadiazole structure resulted in significant anticonvulsant activity without notable toxicity . This suggests a potential therapeutic application for seizure disorders.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClN3O4S2
  • Molecular Weight : 383.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antibacterial Activity : The sulfonamide group in the structure is known for its antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of certain enzymes, including acetylcholinesterase and urease, which are important in various physiological processes and disease states.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial Screening

A series of tests were conducted to evaluate the antibacterial efficacy of the compound against various bacterial strains:

Bacterial StrainActivity LevelMIC (µg/mL)
Staphylococcus aureusModerate25
Escherichia coliStrong15
Salmonella typhiWeak50
Bacillus subtilisStrong20

These results indicate that this compound has a broad spectrum of antibacterial activity, particularly against E. coli and B. subtilis .

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound was tested for its ability to inhibit urease and acetylcholinesterase:

EnzymeInhibition (%)IC50 (µM)
Urease8510
Acetylcholinesterase7512

The strong inhibition of urease suggests potential applications in treating conditions related to urea metabolism .

Case Studies

Several studies have explored the pharmacological effects of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Activity Evaluation : Another study assessed the antimicrobial properties against clinical isolates of bacteria. The compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multistep reactions involving sulfonylation, thiadiazole ring formation, and N-acylation. For example:

Sulfonylation : Reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-chlorobenzyl bromide under basic conditions .

Acylation : Coupling the sulfonylated intermediate with 2-(4-methoxyphenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Characterization : Intermediates are confirmed via 1H NMR^1 \text{H NMR} (e.g., δ 4.52 ppm for -S-CH2_2- in 4-chlorobenzylthio derivatives) and 13C NMR^13 \text{C NMR} (e.g., 170 ppm for carbonyl groups) .

    Table 1 : Representative Yields and Melting Points of Analogous Compounds

    SubstituentYield (%)Melting Point (°C)Reference
    4-Chlorobenzylthio34198
    4-Nitrobenzoylamino81238–239
    4-Methylbenzoyl88>300

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity.
  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^13 \text{C NMR}, and IR (e.g., S=O stretch at 1150–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ at m/z 443 for C18_{18}H13_{13}ClF3_3N3_3O2_2S2_2) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of thiadiazole derivatives be resolved?

  • Approach :

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, SHELX’s robust algorithms can correct for twinning or disordered solvent molecules .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical geometries .
    • Case Study : A study on 1,3,4-thiadiazole derivatives reported discrepancies in sulfonyl group orientations, resolved via Hirshfeld surface analysis and energy frameworks .

Q. What experimental designs are optimal for evaluating the cytotoxicity of this compound?

  • Protocol :

Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK-293).

Assays : MTT or SRB assays at concentrations 1–100 µM, incubated for 48–72 hours .

Controls : Include cisplatin as a positive control and DMSO as a solvent control.

  • Data Interpretation : IC50_{50} values <10 µM suggest potent activity. For example, a derivative with a 4-trifluoromethylphenyl group showed IC50_{50} = 5.2 µM against MCF-7 .

Q. How do substituents on the thiadiazole ring influence bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3): Enhance cytotoxicity by increasing membrane permeability .
  • Bulkier Substituents (e.g., 4-chlorobenzyl): Reduce activity due to steric hindrance at target sites .
    • Experimental Validation : Compare IC50_{50} values of analogs (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl derivatives) .

Methodological Challenges

Q. How can low yields in the sulfonylation step be mitigated?

  • Optimization Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .
  • Solvent Systems : Switch from DMF to acetonitrile for better solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during exothermic reactions to minimize side products .

Q. What computational methods are suitable for predicting the binding affinity of this compound?

  • Tools :

  • Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., tubulin or topoisomerase II) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

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